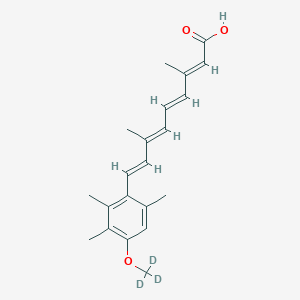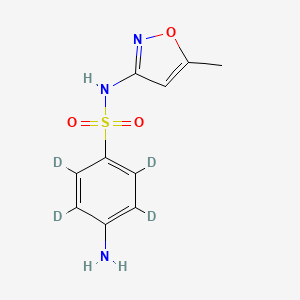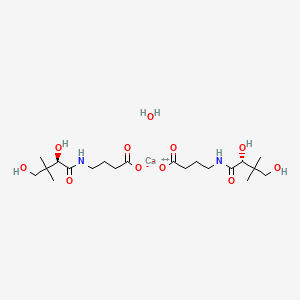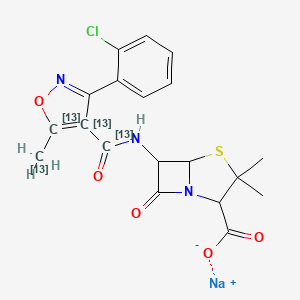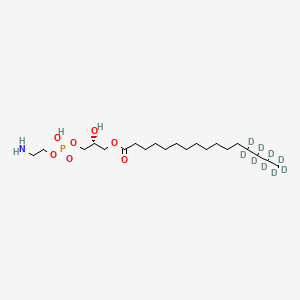
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is a deuterium-labeled lysophospholipid. It is a derivative of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of lysophosphoethanolamines in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
The synthesis of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves the incorporation of deuterium into the parent compound, 1-palmitoyl-2-hydroxy-sn-glycero-3-PE. This can be achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of chloroform as a solvent, and the product is obtained as a crystalline solid .
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements to create deuterium-labeled compounds .
Analyse Des Réactions Chimiques
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Lysophosphoethanolamines: It serves as an internal standard in GC-MS and LC-MS for the accurate quantification of lysophosphoethanolamines.
Lipid Biochemistry: It is used to study the roles of lipids in biological systems and their involvement in various diseases.
Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves its role as a lysophospholipid. It interacts with various molecular targets and pathways, including:
Inhibition of L. donovani Promastigotes: It inhibits the growth of L.
Modulation of Lipid Metabolism: It affects lipid metabolism and has been shown to decrease serum levels in models of alcohol-induced liver injury and hepatocellular carcinoma.
Comparaison Avec Des Composés Similaires
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. Similar compounds include:
1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: The non-deuterated version of the compound.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another lysophospholipid with similar applications in lipid biochemistry and drug development.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC: A deuterium-labeled version of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.
These compounds share similar structures and functions but differ in their specific applications and labeling.
Propriétés
Formule moléculaire |
C21H44NO7P |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1/i1D3,2D2,3D2,4D2 |
Clé InChI |
YVYMBNSKXOXSKW-PVZKQBCSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



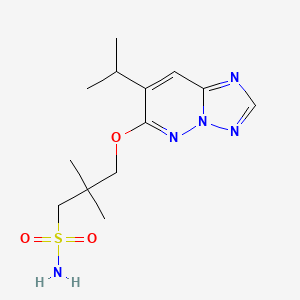

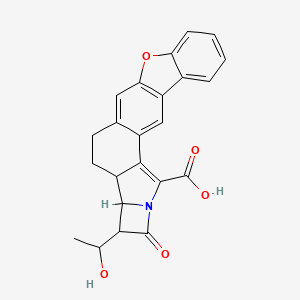
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
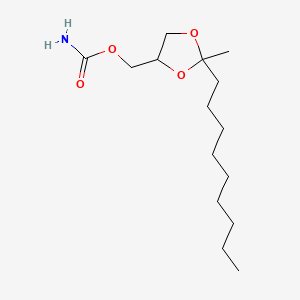
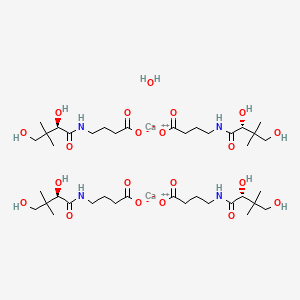
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)

